molecular formula C7H6NNaO7S B6179382 sodium 2-methoxy-5-nitrophenyl sulfate CAS No. 2624118-96-1

sodium 2-methoxy-5-nitrophenyl sulfate

Cat. No. B6179382
CAS RN: 2624118-96-1
M. Wt: 271.2
InChI Key:
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Description

Sodium 2-methoxy-5-nitrophenyl sulfate (NaMNP) is a sulfate salt of 2-methoxy-5-nitrophenol, a phenolic compound. It is a white, crystalline powder with a molecular weight of 325.17 g/mol. NaMNP is soluble in water, alcohol, and ether and is used in various scientific and industrial applications. In the laboratory, NaMNP is used as a reagent for the synthesis of other compounds, as a catalytic agent, and as a spectroscopic probe. It is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds. In addition, NaMNP has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of sodium 2-methoxy-5-nitrophenyl sulfate is not fully understood. It is believed to act by binding to the active sites of enzymes and other proteins, thereby inhibiting their activity. It is also thought to interact with the cell membrane, altering its permeability and affecting the transport of ions and other molecules across it. In addition, sodium 2-methoxy-5-nitrophenyl sulfate has been found to be an effective inhibitor of the enzyme xanthine oxidase, which is involved in the metabolism of purines.
Biochemical and Physiological Effects
sodium 2-methoxy-5-nitrophenyl sulfate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as xanthine oxidase, aconitase, and cytochrome c oxidase. In addition, sodium 2-methoxy-5-nitrophenyl sulfate has been found to inhibit the growth of bacteria and fungi. It has also been found to have an effect on the permeability of cell membranes, altering the transport of ions and other molecules across them. Finally, sodium 2-methoxy-5-nitrophenyl sulfate has been found to have a mild analgesic effect when administered orally.

Advantages and Limitations for Lab Experiments

The main advantage of using sodium 2-methoxy-5-nitrophenyl sulfate in laboratory experiments is its low cost and availability. It is also relatively stable and can be stored for long periods of time without significant degradation. sodium 2-methoxy-5-nitrophenyl sulfate is also relatively non-toxic, making it safe to handle and use in the laboratory. However, sodium 2-methoxy-5-nitrophenyl sulfate is not soluble in organic solvents, which can limit its use in certain types of experiments. In addition, sodium 2-methoxy-5-nitrophenyl sulfate can interfere with the activity of enzymes and other proteins, which can limit its use in certain types of experiments.

Future Directions

The potential future applications of sodium 2-methoxy-5-nitrophenyl sulfate are numerous. One potential application is in the development of new drugs and pharmaceuticals. sodium 2-methoxy-5-nitrophenyl sulfate has been found to have a variety of biochemical and physiological effects and could be used to develop new drugs and pharmaceuticals. In addition, sodium 2-methoxy-5-nitrophenyl sulfate could be used to study the structure and function of proteins and other biomolecules. Finally, sodium 2-methoxy-5-nitrophenyl sulfate could be used in the development of new analytical techniques and methods.

Synthesis Methods

Sodium 2-methoxy-5-nitrophenyl sulfate is typically synthesized by the reaction of 2-methoxy-5-nitrophenol with sodium hydroxide. In a typical synthesis, a solution of 2-methoxy-5-nitrophenol (0.1 M) is mixed with a solution of sodium hydroxide (0.5 M). The reaction is carried out at room temperature and the mixture is stirred for 30 minutes. The resulting precipitate is filtered off, washed with water, and dried. The yield of the reaction is typically greater than 90%.

Scientific Research Applications

Sodium 2-methoxy-5-nitrophenyl sulfate has been used in a variety of scientific and industrial applications. It is used as a reagent for the synthesis of other compounds, as a catalytic agent, and as a spectroscopic probe. It has also been used in the synthesis of pharmaceuticals, dyes, and other organic compounds. sodium 2-methoxy-5-nitrophenyl sulfate has been found to be a useful tool for studying the structure and properties of proteins and other biomolecules. It has been used to study the mechanisms of enzyme catalysis and to investigate the binding of ligands to proteins. In addition, sodium 2-methoxy-5-nitrophenyl sulfate has been used to study the structure and function of membrane proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis of sodium 2-methoxy-5-nitrophenyl sulfate can be achieved through a two-step process. The first step involves the synthesis of 2-methoxy-5-nitrophenol, which is then converted to the sodium salt of the corresponding sulfate ester in the second step.", "Starting Materials": [ "4-methoxyphenol", "Nitric acid", "Sulfuric acid", "Sodium hydroxide", "Sodium sulfate" ], "Reaction": [ "Step 1: Synthesis of 2-methoxy-5-nitrophenol", "a. 4-methoxyphenol is dissolved in a mixture of concentrated nitric acid and concentrated sulfuric acid.", "b. The reaction mixture is heated to 70-80°C for 2-3 hours.", "c. The resulting yellow-orange precipitate is filtered and washed with water and ethanol.", "d. The product is recrystallized from ethanol to obtain pure 2-methoxy-5-nitrophenol.", "Step 2: Synthesis of sodium 2-methoxy-5-nitrophenyl sulfate", "a. 2-methoxy-5-nitrophenol is dissolved in a mixture of concentrated sulfuric acid and concentrated nitric acid.", "b. The reaction mixture is heated to 70-80°C for 2-3 hours.", "c. The resulting yellow-orange precipitate is filtered and washed with water and ethanol.", "d. The product is dissolved in water and neutralized with sodium hydroxide.", "e. Sodium sulfate is added to the solution to precipitate the sodium salt of 2-methoxy-5-nitrophenyl sulfate.", "f. The product is filtered, washed with water, and dried to obtain pure sodium 2-methoxy-5-nitrophenyl sulfate." ] }

CAS RN

2624118-96-1

Product Name

sodium 2-methoxy-5-nitrophenyl sulfate

Molecular Formula

C7H6NNaO7S

Molecular Weight

271.2

Purity

95

Origin of Product

United States

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